Mass Shift and Isotopic Purity: Dibenzazepinone-d4 (+4 Da) Versus Unlabeled Dibenzazepinone (0 Da) and Oxcarbazepine-d4 (+4 Da)
Dibenzazepinone-d4 provides a +4 Da mass shift relative to the unlabeled dibenzazepinone core structure (209.24 g/mol vs. 213.27 g/mol), which exceeds the minimum +3 Da requirement for reliable LC-MS/MS quantitation without isotopic peak overlap. In comparison, alternative deuterated standards such as Oxcarbazepine-d4 (CAS 1134188-71-8) also provide a +4 Da shift but differ in molecular structure—Oxcarbazepine-d4 incorporates a carboxamide group (C₁₅H₈D₄N₂O₂, 256.3 g/mol) and is used for parent drug quantification, whereas Dibenzazepinone-d4 targets the core metabolite/impurity scaffold . Isotopic purity for Dibenzazepinone-d4 is specified at >98 atom% D, with typical purity of 95% by HPLC, ensuring minimal interference from unlabeled or partially labeled species [1].
| Evidence Dimension | Molecular Weight and Deuterium Incorporation |
|---|---|
| Target Compound Data | 213.27 g/mol; +4 Da shift; C₁₄H₇D₄NO; isotopic purity >98 atom% D |
| Comparator Or Baseline | Unlabeled dibenzazepinone: 209.24 g/mol, 0 Da shift, C₁₄H₁₁NO; Oxcarbazepine-d4: 256.3 g/mol, +4 Da shift, C₁₅H₈D₄N₂O₂ |
| Quantified Difference | Δ +4 Da vs. unlabeled; Δ +43 Da vs. Oxcarbazepine-d4; different molecular scaffold (metabolite/impurity core vs. parent drug) |
| Conditions | LC-MS/MS quantification in plasma or biological matrices |
Why This Matters
A +4 Da mass shift eliminates isotopic cross-talk with the unlabeled analyte, while the distinct molecular scaffold ensures specificity for oxcarbazepine metabolite/impurity assays rather than parent drug quantification.
- [1] Kuujia. Dibenzazepinone-d4 (Major) CAS 1189706-86-2 Product Page. View Source
